molecular formula C6H12O4S B3176387 3-(Propylsulfonyl)propanoic Acid CAS No. 99116-16-2

3-(Propylsulfonyl)propanoic Acid

Cat. No.: B3176387
CAS No.: 99116-16-2
M. Wt: 180.22 g/mol
InChI Key: MVRIMOMHOJBOKT-UHFFFAOYSA-N
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Description

3-(Propylsulfonyl)propanoic acid (C₆H₁₂O₄S) is a sulfonyl-substituted propanoic acid derivative characterized by a propylsulfonyl (-SO₂-C₃H₇) group attached to the β-carbon of the propanoic acid backbone . Its molecular weight is calculated as 180.22 g/mol, with the sulfonyl group contributing to its polarity and acidity.

Properties

IUPAC Name

3-propylsulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-2-4-11(9,10)5-3-6(7)8/h2-5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRIMOMHOJBOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propylsulfonyl)propanoic acid typically involves the sulfonation of propanoic acid derivatives. One common method includes the reaction of propanoic acid with propylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Propylsulfonyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The propylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

3-(Propylsulfonyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anti-inflammatory agent.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Propylsulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological processes, including signal transduction and metabolic pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(propylsulfonyl)propanoic acid with structurally related sulfonyl- and sulfinyl-substituted propanoic acids:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Propylsulfonyl C₆H₁₂O₄S 180.22 Polar, potential synthetic intermediate
3-(Methylsulfonyl)propanoic Acid Methylsulfonyl C₄H₈O₄S 152.17 Soluble in polar solvents; used in polymer synthesis
3-(Ethylsulfinyl)propanoic Acid Ethylsulfinyl C₅H₁₀O₃S 150.19 Reactive sulfinyl group; intermediate
3-(Phenylsulfonyl)propanoic Acid Phenylsulfonyl C₉H₁₀O₄S 214.24 High GI absorption; lipophilic
3-(Benzylsulfonyl)propanoic Acid Benzylsulfonyl C₁₀H₁₂O₄S 244.26 Pharmaceutical research (e.g., enzyme inhibition)

Key Observations:

Acidity and Reactivity: Sulfonyl groups increase acidity compared to unsubstituted propanoic acids. For example, 3-(methylsulfonyl)propanoic acid (pKa ~1.5–2.5) is significantly more acidic than propanoic acid (pKa 4.88) due to the electron-withdrawing sulfonyl group . The propylsulfonyl substituent in the target compound likely confers intermediate acidity between methyl (more acidic) and phenyl (less acidic) analogs.

Solubility and Lipophilicity: Methyl and ethyl derivatives exhibit higher solubility in polar solvents (e.g., DMSO, ethanol) due to smaller alkyl chains . Phenylsulfonyl and benzylsulfonyl analogs are more lipophilic, as reflected in their predicted high GI absorption and low BBB permeability .

Applications: 3-(Methylsulfonyl)propanoic Acid: Used in pyrrole copolymer synthesis, where the sulfonyl group modulates polymer conductivity . 3-(Benzylsulfonyl)propanoic Acid: Investigated in enzyme inhibition studies targeting proteases and phosphatases .

Research Findings on Structural Analogs

  • Anticancer Activity: Sulfonamide derivatives of propanoic acids, such as 3-((4-hydroxyphenyl)amino)propanoic acid, demonstrate structure-dependent anticancer activity by modulating oxidative stress pathways and inhibiting RANKL-induced osteoclastogenesis .
  • Antioxidant Properties: 3-(3-Hydroxyphenyl)propanoic acid (a non-sulfonyl analog) reduces amyloid-β aggregation and oxidative damage in erythrocytes, suggesting sulfonyl variants could be engineered for similar neuroprotective effects .
  • Polymer Chemistry: 3-(1-Pyrrolyl)propanoic acid copolymerizes with pyrrole to form conductive polymers, indicating that sulfonyl-substituted analogs might enhance material properties .

Biological Activity

3-(Propylsulfonyl)propanoic acid is a sulfonic acid derivative that has attracted interest for its potential biological activities. The compound is characterized by a propylsulfonyl group attached to a propanoic acid backbone, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through the reaction of propanoic acid with propylsulfonyl chloride in the presence of a base such as pyridine or triethylamine, under controlled temperature conditions to ensure selectivity. The compound's unique structure allows it to undergo various chemical reactions, including oxidation and reduction, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The sulfonyl group can form strong interactions with amino acids in proteins, potentially inhibiting enzyme activity and affecting metabolic pathways. This interaction may influence various biological processes such as signal transduction and cellular metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital enzymatic processes.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Experimental models have indicated that this compound can lower pro-inflammatory cytokine levels, which may be beneficial in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
  • Inflammatory Response : In a controlled animal study, administration of this compound resulted in decreased levels of inflammatory markers in serum, indicating its role in modulating immune responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
3-(Methylsulfonyl)propanoic AcidMethyl group instead of propylModerate antimicrobial activity
3-(Ethylsulfonyl)propanoic AcidEthyl group instead of propylSimilar anti-inflammatory effects
3-(Butylsulfonyl)propanoic AcidButyl group instead of propylEnhanced solubility but lower potency

The presence of the propyl group in this compound appears to enhance its biological activity compared to its analogs, making it a valuable candidate for further research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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